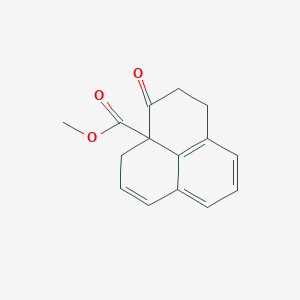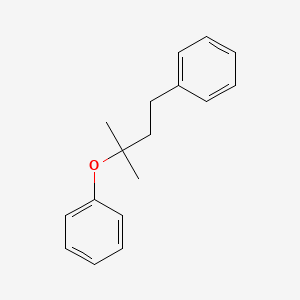
4-Chloro-4-(tributylstannyl)but-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is a chemical compound with the molecular formula C16H33ClOSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is notable for its use in various chemical reactions and its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of tributyltin hydride with 4-chloro-3-buten-1-ol under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures. The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the double bond of 4-chloro-3-buten-1-ol, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
4-Chloro-4-(tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-4-(tributylstannyl)but-3-en-1-one.
Reduction: Formation of 4-chloro-4-(tributylstannyl)butane.
Substitution: Formation of 4-azido-4-(tributylstannyl)but-3-en-1-ol or 4-cyano-4-(tributylstannyl)but-3-en-1-ol.
科学的研究の応用
4-Chloro-4-(tributylstannyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism of action of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol involves its ability to form stable radicals and its reactivity towards various nucleophiles and electrophiles. The tributyltin group can stabilize radical intermediates, making the compound useful in radical-mediated reactions. The chlorine atom and hydroxyl group provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical transformations.
類似化合物との比較
Similar Compounds
- 4-Chloro-4-(trimethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triethylstannyl)but-3-en-1-ol
- 4-Chloro-4-(triphenylstannyl)but-3-en-1-ol
Uniqueness
4-Chloro-4-(tributylstannyl)but-3-en-1-ol is unique due to the presence of the tributyltin group, which provides enhanced stability to radical intermediates compared to trimethylstannyl and triethylstannyl analogs. The tributyltin group also imparts distinct reactivity patterns, making this compound particularly useful in specific synthetic applications.
特性
CAS番号 |
616242-60-5 |
|---|---|
分子式 |
C16H33ClOSn |
分子量 |
395.6 g/mol |
IUPAC名 |
4-chloro-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6ClO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
InChIキー |
SXCFSJWRLPJLJV-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)

![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

